N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide
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Overview
Description
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiazolidinone ring, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsorganic solvent, room temperature to reflux.
Substitution: Nucleophiles such as amines, thiols; reaction conditionsorganic solvent, room temperature to reflux
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-(3-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
- N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Uniqueness
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O3S2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H16N2O3S2/c1-12-3-7-14(8-4-12)17(22)20-21-18(23)16(26-19(21)25)11-13-5-9-15(24-2)10-6-13/h3-11H,1-2H3,(H,20,22)/b16-11- |
InChI Key |
HPUGWKNZOKZEFC-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S |
Origin of Product |
United States |
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